molecular formula C11H11ClF5NO B12113687 (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

Cat. No.: B12113687
M. Wt: 303.65 g/mol
InChI Key: QNTGHPVCPOMGTL-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is an amine derivative featuring a 4-chlorobenzyl group and a 2-pentafluoroethyloxy-ethyl substituent. The 4-chlorobenzyl moiety introduces electron-withdrawing effects due to the chlorine atom, while the pentafluoroethyloxy group significantly enhances lipophilicity and metabolic stability.

Properties

Molecular Formula

C11H11ClF5NO

Molecular Weight

303.65 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

InChI

InChI=1S/C11H11ClF5NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2

InChI Key

QNTGHPVCPOMGTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves Suzuki–Miyaura cross-coupling, a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent can be tailored for specific conditions .

Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can replace functional groups.

    Other Transformations: Depending on the reaction conditions, it may participate in other transformations.

Common Reagents and Conditions:

    Organoboron Reagents: As mentioned earlier, Suzuki–Miyaura coupling typically employs boron reagents.

    Palladium Catalysts: These facilitate cross-coupling reactions.

    Halides (e.g., Chlorides): Used as starting materials.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s reactivity makes it valuable in catalytic processes.

    Functional Group Transformations: Researchers explore its use in modifying other molecules.

Biology and Medicine:

    Drug Discovery: It may serve as a scaffold for potential drug candidates.

    Bioconjugation: Its functional groups can be utilized for attaching biomolecules.

Industry:

    Materials Science: Applications in polymers, coatings, and materials.

    Fine Chemicals: Used as intermediates in chemical synthesis.

Mechanism of Action

The compound’s mechanism of action depends on its specific interactions with biological targets. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

Electronic Effects

  • This contrasts with the ethoxy group in 2-(4-chlorophenyl)ethylamine (), which has weaker electron-withdrawing capacity .
  • The tetrazole ring in N-(4-Chlorobenzyl)-1-methyl-1H-tetrazol-5-amine () acts as a bioisostere for carboxylic acids, enabling ionic interactions without the acidity .

Lipophilicity and Solubility

  • Fluorinated groups (e.g., pentafluoroethyloxy) increase lipophilicity, as seen in ’s trifluoromethoxy-containing compounds. This property may improve blood-brain barrier penetration but reduce aqueous solubility compared to methoxy or ethoxy analogs .
  • The ethylbenzyl and methoxyphenyl groups in ’s compound likely enhance solubility due to alkyl and polar methoxy substituents .

Metabolic Stability

  • Heavily fluorinated groups (e.g., pentafluoroethyloxy) resist oxidative metabolism, extending half-life compared to non-fluorinated analogs. This is consistent with trends in ’s trifluoromethoxy derivatives .

Biological Activity

The compound (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is a fluorinated organic molecule that has garnered attention due to its potential biological activities. The unique structural features, including a chlorobenzyl group and a pentafluoroethoxy moiety, suggest that this compound may exhibit distinct pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine can be represented as follows:

  • Molecular Formula : C12_{12}H11_{11}ClF5_5NO
  • Molecular Weight : 303.67 g/mol

The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which is critical for its biological interactions.

The biological activity of (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This interaction can alter metabolic pathways and cellular functions.
  • Receptor Binding : The structural characteristics allow it to bind selectively to certain receptors, which could modulate signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine exhibits several significant biological activities:

  • Antiproliferative Effects :
    • In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as U-937 (human leukemia) and SK-MEL-1 (melanoma). The IC50_{50} values for these cell lines were determined using colorimetric assays, indicating a promising potential for anticancer applications .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that the compound may possess antimicrobial properties, potentially useful in treating bacterial infections. Its unique structure may contribute to efficacy against resistant strains .
  • Cytotoxicity :
    • Selectivity studies demonstrated that (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine exhibits low cytotoxicity against normal peripheral blood lymphocytes (PBL), suggesting a favorable safety profile for therapeutic use .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine stands out among similar fluorinated compounds:

Compound NameMolecular FormulaUnique Features
(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amineC12_{12}H11_{11}F6_6NOContains fluorine instead of chlorine; potential for different biological activity
(3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amineC12_{12}H11_{11}ClF5_5NOSimilar structure with variations in halogen substitution affecting reactivity

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into structure-activity relationships:

  • Synthesis Pathways : Various synthetic routes have been explored to produce derivatives of (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine, emphasizing the importance of functional group positioning in determining biological activity.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that electron-withdrawing groups significantly enhance antiproliferative activity compared to electron-donating groups. For instance, the introduction of chlorine at specific positions on the benzyl ring increased potency against cancer cell lines .

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